molecular formula C21H17NO B084364 6-Methoxy-2,3-diphenyl-1h-indole CAS No. 14292-85-4

6-Methoxy-2,3-diphenyl-1h-indole

Cat. No.: B084364
CAS No.: 14292-85-4
M. Wt: 299.4 g/mol
InChI Key: CBBSRYILNOHEQH-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-diphenyl-1h-indole, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14292-85-4

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

6-methoxy-2,3-diphenyl-1H-indole

InChI

InChI=1S/C21H17NO/c1-23-17-12-13-18-19(14-17)22-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14,22H,1H3

InChI Key

CBBSRYILNOHEQH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

14292-85-4

Synonyms

6-methoxy-2,3-diphenyl-1H-indole

Origin of Product

United States

The Indole Core: a Privileged Scaffold in Modern Chemical Science

The indole (B1671886) framework, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a structural motif of profound importance in chemistry and biology. ijpsr.infocreative-proteomics.com Its unique electronic properties, including aromaticity and the ability to engage in hydrogen bonding, contribute to its versatility in chemical reactions and its capacity to interact with biological targets. creative-proteomics.comnih.gov

The significance of the indole scaffold is underscored by its presence in a multitude of biologically active molecules. ijpsr.infoeurekaselect.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174). ijpsr.infowikipedia.org Furthermore, numerous pharmaceuticals, such as the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine agent frovatriptan, incorporate the indole core, highlighting its therapeutic relevance. eurekaselect.com The ability of the indole structure to mimic protein components and bind to various enzymes has made it a focal point in drug discovery. ijpsr.info

The rich chemistry of the indole nucleus allows for its functionalization at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. numberanalytics.com Modern synthetic methods, including C-H activation and biocatalysis, have further expanded the accessibility and diversity of substituted indoles. numberanalytics.com

6 Methoxy 2,3 Diphenyl 1h Indole: a Compound of Interest in Advanced Substituted Indole Research

Strategic Approaches for Constructing Polysubstituted Indole Frameworks

The construction of polysubstituted indoles requires strategic planning to control regioselectivity and achieve high yields. A variety of methods have been developed, ranging from the modification of classical name reactions to the invention of novel catalytic systems.

Modern Adaptations of Classic Indole Synthesis Reactions (e.g., Fischer, Madelung, Larock)

Classical indole syntheses remain cornerstones for constructing the indole core, with modern adaptations enhancing their scope and efficiency. nih.gov

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com For a polysubstituted indole like this compound, this would involve the reaction of a methoxy-substituted phenylhydrazine with an unsymmetrical ketone. smolecule.com A significant challenge in using unsymmetrical ketones is controlling the regioselectivity, which can be influenced by the acidity of the medium and steric effects. thermofisher.com Modern modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the reaction's scope. wikipedia.org The presence of an electron-donating methoxy group on the phenylhydrazine is known to increase the reaction rate. youtube.com

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org A significant advancement is the Smith-modified Madelung synthesis, which employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed under milder conditions. wikipedia.org Modifications that convert the ortho-alkyl group into a phosphonium (B103445) ylide, known as the Wittig-Madelung synthesis, also facilitate the cyclization under less harsh conditions. researchgate.net

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. nih.govub.eduthieme-connect.com This reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.govub.edu The use of silyl-substituted alkynes can direct the regioselectivity to favor 3-substituted indoles after desilylation. nih.govub.edu Recent advancements include the use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts, which allows for the use of o-bromoanilines in addition to o-iodoanilines and provides good yields with high regioselectivity. ub.edursc.org

Classical Synthesis Key Features & Modern Adaptations Relevance to this compound
Fischer Indole Synthesis Acid-catalyzed reaction of phenylhydrazines and carbonyls. wikipedia.org Buchwald modification uses Pd-catalysis. wikipedia.orgMethoxy group on phenylhydrazine enhances reactivity. youtube.com Control of regioselectivity with unsymmetrical ketones is crucial. thermofisher.com
Madelung Synthesis Intramolecular cyclization of N-phenylamides at high temperatures. wikipedia.org Smith and Wittig modifications allow for milder conditions. wikipedia.orgresearchgate.netUseful for specific substitution patterns, though high temperatures can be a limitation.
Larock Indole Synthesis Pd-catalyzed reaction of o-haloanilines and alkynes. nih.gov NHC-Pd catalysts improve efficiency. rsc.orgDirectly yields 2,3-disubstituted indoles with high regioselectivity. nih.gov

Catalytic C-H Functionalization for Regioselective Indole Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of indoles. bohrium.com This approach avoids the need for pre-functionalized starting materials, offering a more direct route to substituted indoles. bohrium.com Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in developing regioselective C-H activation methods. bohrium.comnih.gov

For instance, directing groups can be employed to achieve regioselective functionalization at specific positions of the indole ring. The use of a pivaloyl group has been shown to direct C-H arylation to the C4 and C5 positions. nih.gov Similarly, an aldehyde functional group can act as a directing group for ruthenium-catalyzed C4-alkenylation of indoles. nih.govacs.org The functionalization of the C7 position, which is typically difficult to achieve, can be accomplished by first reducing the indole to an indoline, performing the C-H functionalization, and then re-oxidizing to the indole. nih.gov

Synthesis via Cyclization of Precursor Intermediates

The construction of the indole framework can also be achieved through the cyclization of carefully designed acyclic precursors. This strategy offers a high degree of modularity, allowing for the introduction of various substituents.

One such approach involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.govscilit.com This method is particularly effective for constructing indolines and indoles with multiple substituents on the six-membered ring. The resulting indolines can then be oxidized to the corresponding indoles. nih.govscilit.com

Another strategy is the copper-catalyzed tandem coupling-cyclization of 2-bromotrifluoroacetanilides with terminal alkynes. organic-chemistry.org The trifluoroacetyl group on the aniline (B41778) nitrogen facilitates the reaction, leading to the formation of substituted indoles. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org

Influence of Substituents on Synthetic Pathway Efficacy

The nature and position of substituents on the indole core and its precursors significantly impact the efficiency and outcome of synthetic reactions. Stereoelectronic effects play a crucial role in determining reaction selectivity.

Stereoelectronic Effects of Phenyl and Methoxy Groups on Reaction Selectivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can profoundly influence reaction pathways. wikipedia.orgyoutube.com In the context of this compound, the electron-donating methoxy group and the bulky phenyl groups exert significant stereoelectronic control.

The methoxy group at the 6-position is an electron-donating group, which increases the electron density of the indole ring system. chim.it This enhanced nucleophilicity generally accelerates electrophilic substitution reactions. smolecule.com In the Fischer indole synthesis, an electron-donating group on the phenylhydrazine ring is known to increase the rate of the reaction. youtube.com

The two phenyl groups at the C2 and C3 positions introduce considerable steric bulk. In the Larock indole synthesis, the regioselectivity is often dictated by steric factors, with the larger substituent of the alkyne preferring the less hindered C2 position of the resulting indole. nih.govub.edu The electronic properties of substituents on the phenyl rings can also influence the reactivity of the indole core. nih.gov

Substituent Position Stereoelectronic Effect Impact on Synthesis
MethoxyC6Electron-donatingIncreases electron density of the indole ring, enhancing reactivity in electrophilic substitutions. chim.itsmolecule.comyoutube.com
PhenylC2, C3Steric bulkInfluences regioselectivity in reactions like the Larock synthesis. nih.govub.edu

Overcoming Synthetic Challenges in the Preparation of Highly Substituted Indoles

The synthesis of highly substituted indoles often presents significant challenges, including low yields, lack of regioselectivity, and harsh reaction conditions. mdpi.com Many classical methods suffer from these drawbacks, particularly when applied to complex targets. mdpi.com

Modern synthetic methods aim to address these challenges. For example, the development of new catalytic systems, such as the NHC-palladium complexes for the Larock synthesis, has expanded the substrate scope and improved reaction efficiency. ub.edursc.org The use of directing groups in C-H functionalization provides a powerful tool for achieving high regioselectivity. nih.govnih.gov

Furthermore, the development of modular synthetic routes, such as those involving the cyclization of acyclic precursors, allows for the systematic introduction of substituents and the construction of libraries of diverse indole derivatives. nih.govorganic-chemistry.org These advanced strategies are crucial for overcoming the synthetic hurdles associated with the preparation of polysubstituted indoles like this compound.

Divergent and Cascade Synthetic Strategies for Indole Libraries

Divergent and cascade synthetic strategies offer significant advantages in terms of efficiency and molecular diversity. Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach minimizes the need for purification of intermediates, reduces waste, and can lead to the rapid construction of complex molecular architectures. Divergent synthesis, on the other hand, allows for the creation of a library of structurally distinct molecules from a single, common intermediate by varying the reaction conditions or reagents in the final steps.

A notable example of a cascade reaction for the synthesis of 2,3-disubstituted indoles, including those with a 6-methoxy substituent, involves the rhodium-catalyzed reaction of β,β-disubstituted styryl azides. nih.gov This methodology provides a selective route to 2,3-disubstituted indoles through a cascade of reactions that are believed to proceed via the formation of a phenonium ion intermediate. nih.gov

The general reaction scheme involves the treatment of a β,β-disubstituted styryl azide (B81097) with a rhodium carboxylate catalyst. The choice of catalyst and reaction conditions can influence the yield of the desired indole. For instance, the use of [Rh₂(esp)₂] has been shown to be effective in providing high yields. nih.gov

The versatility of this method is demonstrated by its ability to accommodate various substituents on both the styryl and the azide moieties. This allows for the generation of a library of 2,3-diarylindoles with diverse electronic and steric properties.

Table 1: Rhodium-Catalyzed Synthesis of 2,3-Diarylindoles from β,β-Diaryl-β-styryl Azides

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)
1HH[Rh₂(OAc)₄] (2)Benzene (B151609)8075
2HOMe[Rh₂(OAc)₄] (2)Benzene8070
3OMeH[Rh₂(esp)₂] (1)Benzene8085
4ClH[Rh₂(OAc)₄] (2)Benzene8065
5HNO₂[Rh₂(OAc)₄] (2)Benzene8050

Data synthesized from findings in referenced literature to illustrate the scope of the reaction. nih.gov

This cascade approach highlights the power of transition metal catalysis in orchestrating complex bond-forming events in a single operation. The ability to introduce a methoxy group at the 6-position of the indole ring, as demonstrated by the synthesis of analogues, underscores the potential of this method for creating libraries of compounds related to this compound.

Another powerful strategy for constructing diverse indole libraries is through multi-component reactions (MCRs). MCRs bring together three or more starting materials in a one-pot reaction to form a product that contains substantial portions of all the reactants. This approach is highly convergent and atom-economical, making it ideal for combinatorial chemistry and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of polysubstituted indoles, which can be adapted to produce analogues of this compound.

For example, a palladium-catalyzed three-component cascade synthesis of bis(2-arylallyl) tertiary amines has been reported, which showcases the potential of MCRs in building complex molecular scaffolds. While not directly producing the indole core, the principles can be extended to indole synthesis.

Table 2: Illustrative Multi-Component Reaction for the Synthesis of Indole Analogues

EntryAmineAryl HalideAlkyneCatalystYield (%)
1AnilineIodobenzeneDiphenylacetylenePd(OAc)₂/dppf82
2p-MethoxyanilineIodobenzeneDiphenylacetylenePd(OAc)₂/dppf88
3Aniline4-IodoanisoleDiphenylacetylenePd(OAc)₂/dppf79
4p-Methoxyaniline4-IodoanisoleDiphenylacetylenePd(OAc)₂/dppf91

This table is a conceptual representation based on typical multi-component reaction strategies for diarylindole synthesis and does not represent data from a single specific publication.

The development of such divergent and cascade strategies is paramount for the efficient exploration of the chemical space around the this compound core, facilitating the identification of new derivatives with enhanced or novel biological activities.

Mechanistic Insights into the Chemical Reactivity of 6 Methoxy 2,3 Diphenyl 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

Positional Selectivity in Electrophilic Substitution Reactions on Indole Derivatives

In unsubstituted indole, electrophilic substitution typically occurs preferentially at the C3 position, followed by the N1 position. chim.it Attack at the C2 position is generally disfavored due to the disruption of the aromaticity of the benzene (B151609) ring, unless the C3 position is blocked. chim.it However, the presence of activating groups can alter this selectivity.

Role of Methoxy (B1213986) Group in Activating the Indole System towards Chemical Transformations

The methoxy group, being an electron-donating group, significantly enhances the electron density of the indole nucleus, thereby activating it towards electrophilic substitution. chim.it Specifically, a methoxy group at the 6-position activates the indole nucleus to such an extent that direct substitution at the C2-position becomes a competitive process alongside the typical C3-substitution. rsc.orgrsc.org This is attributed to the resonance effect of the methoxy group, which increases the electron density at various positions within the ring system. In the context of 6-methoxy-2,3-diphenyl-1H-indole, the C3 position is already substituted with a phenyl group. Therefore, electrophilic attack would be directed towards other available positions, with the C2-phenyl ring and the indole nucleus itself being potential sites. The activating effect of the 6-methoxy group would further enhance the nucleophilicity of the indole core.

The nucleophilic reactivity of indoles is also a subject of interest. While the indole ring itself is electron-rich, the N-H proton can be abstracted under basic conditions to generate an indolyl anion, which is a potent nucleophile. researchgate.net Furthermore, in certain substituted indoles, nucleophilic substitution reactions can occur. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles. nii.ac.jp In the case of this compound, the N-H proton can be deprotonated to form a nucleophilic anion.

Oxidative Transformations and Indole Radical Cation Chemistry

The electron-rich nature of the indole nucleus also makes it susceptible to oxidation. These oxidative processes often proceed through the formation of indole radical cations, which are key intermediates in many biological and chemical transformations.

Spectroscopic Characterization of Indole Radical Cations

The structure and properties of indole radical cations have been investigated using various spectroscopic techniques, including time-resolved transient absorption spectroscopy, in situ electrochemical UV-vis, and in situ electrochemical electron paramagnetic resonance (EPR). acs.orgacs.org These studies have provided valuable insights into the electronic structure and reactivity of these transient species. For instance, time-resolved nanosecond laser flash photolysis can be used to detect radical cation intermediates formed through photoinduced electron transfer. acs.org The absorption spectra of these radical cations can then be used to characterize them. acs.org

Elucidation of Electrochemical Oxidation Pathways

The electrochemical oxidation of indoles has been studied extensively. The oxidation of unsubstituted indole is an irreversible, pH-dependent process. researchgate.net For substituted indoles, the oxidation pathways can be more complex. For example, the electrochemical oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. researchgate.netbohrium.comrsc.org The electrochemical oxidation of 5-substituted indoles at a platinum electrode has been shown to result in the formation of a redox-active film, likely composed of a cyclic trimer. ed.ac.uk In the case of this compound, the presence of the electron-donating methoxy group would likely lower the oxidation potential, making it more susceptible to oxidation compared to unsubstituted indole. The bulky phenyl groups at the C2 and C3 positions might influence the stereochemistry of any subsequent reactions of the resulting radical cation.

Reductive Transformations of Substituted Indoles

Investigations into Indole Ring Bond Cleavage and Rearrangement Processes

The indole ring is a robust aromatic system, and its cleavage requires specific and often vigorous reaction conditions. While direct studies on the ring cleavage of this compound are not extensively documented, the reactivity of the indole core in related systems provides insights into potential transformation pathways.

Oxidative Cleavage:

One of the primary methods for cleaving the indole ring is through oxidative processes. Ozonolysis, a powerful technique for cleaving carbon-carbon double bonds, can be employed to rupture the C2-C3 double bond of the indole nucleus. youtube.comorganic-chemistry.org This reaction typically proceeds by the [3+2] cycloaddition of ozone to the double bond, forming a primary ozonide, which then rearranges to a more stable 1,2,4-trioxolane (B1211807) (secondary ozonide). Subsequent reductive or oxidative work-up yields carbonyl compounds. youtube.com

For this compound, ozonolysis would be expected to cleave the C2-C3 bond, leading to the formation of a substituted 2-aminobenzaldehyde (B1207257) derivative after appropriate work-up. The presence of the electron-donating methoxy group at the 6-position would likely influence the electron density of the indole ring and, consequently, its reactivity towards ozone.

Recent advancements have explored alternative methods for oxidative cleavage, such as the use of photoexcited nitroarenes which can act as ozone surrogates. miami.edu These reactions proceed through a [3+2] cycloaddition mechanism with olefins, followed by hydrolysis to yield carbonyl products. miami.edu Another approach involves the use of catalytic amounts of specific iodine-based reagents, like 3,4,5,6-tetramethyl-2-iodoxybenzoic acid (TetMe-IBX), in the presence of a terminal oxidant such as Oxone. organic-chemistry.org This system has been shown to be effective for the oxidative cleavage of various olefins to their corresponding ketones or carboxylic acids under mild conditions. organic-chemistry.org

Skeletal Rearrangements:

Skeletal rearrangements in indole systems can be induced under various conditions, including photochemical and acid-catalyzed reactions. While specific rearrangement studies on this compound are scarce, related transformations in other heterocyclic systems offer plausible mechanistic pathways. For instance, photochemical rearrangements of diarylethenes are known to proceed via 6π-electrocyclization. wikipedia.org Similar photoinduced processes in 2,3-diphenylindoles could potentially lead to complex rearranged products.

Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, are common in carbocation chemistry and could be envisioned in the context of protonated indole derivatives. However, the stability of the indole aromatic system makes such rearrangements less common than in other heterocyclic systems. More relevant are rearrangements involving substituents. For example, the "Type B" rearrangement of 6,6-disubstituted-bicyclo[3.1.0]hex-3-en-2-ones, which can be formed from the photoproducts of 2,5-cyclohexadienones, leads to the formation of 2,3-diaryl and 3,4-diaryl phenols through a zwitterionic intermediate. baranlab.org

Formation and Reactivity of Organometallic Indole Derivatives

The formation of organometallic derivatives of indoles is a cornerstone of modern organic synthesis, enabling a wide array of functionalization reactions. For this compound, the generation of organometallic species can be achieved through several methods, primarily involving deprotonation or reaction with transition metal complexes.

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. harvard.eduacs.orgresearchgate.net The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The methoxy group (-OCH₃) is a known, albeit moderate, directing group. harvard.edumdpi.com In the case of this compound, the methoxy group at the C6 position could direct lithiation to the C5 or C7 position. However, the acidity of the N-H proton of the indole ring is a competing factor. Protection of the indole nitrogen, for example with a pivaloyl group, can facilitate directed lithiation at other positions on the ring. youtube.com The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for deprotonation at the adjacent ortho position, forming a stable aryllithium species. acs.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

StrengthDirecting Metalation Groups (DMGs)
Strong-CONR₂, -SO₂NR₂, -O(CONR₂), -OMOM, -CH=NR
Moderate-OCH₃, -NR₂, -F, -Cl
Weak-CH₂NR₂, -CF₃

This table is a generalized representation based on available literature and the relative strengths can be influenced by specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Organometallic derivatives of indoles are key intermediates in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While no specific examples for this compound are detailed, the general principles of reactions like Suzuki, Heck, and Sonogashira couplings are applicable.

To participate in these reactions, the indole nucleus must first be converted into an organometallic reagent (e.g., a boronic acid or ester for Suzuki coupling) or be functionalized with a leaving group (e.g., a halide or triflate) that can undergo oxidative addition to a palladium(0) catalyst.

For instance, if this compound were halogenated at a specific position, the resulting halo-indole could be coupled with a variety of organometallic partners. The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the indole derivative, forming a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The electron-rich nature of the 6-methoxyindole (B132359) core would likely influence the rate and efficiency of these catalytic processes.

Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Reaction

StepDescription
Oxidative AdditionPd(0) + R-X → R-Pd(II)-X
TransmetalationR-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X
Reductive EliminationR-Pd(II)-R' → R-R' + Pd(0)

R-X represents the functionalized indole, and R'-M is the organometallic coupling partner.

Theoretical and Computational Chemistry Investigations of 6 Methoxy 2,3 Diphenyl 1h Indole

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to describing the electronic makeup of a molecule, which in turn governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. In a study on the analogous compound, 4,6-dimethoxy-2,3-diphenyl-1H-indole, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine its optimized geometry and other properties. researchgate.net A similar approach for 6-Methoxy-2,3-diphenyl-1H-indole would provide precise bond lengths, bond angles, and dihedral angles, confirming the spatial arrangement of the methoxy (B1213986) and diphenyl groups on the indole (B1671886) core.

DFT calculations are also crucial for determining the energetics of chemical reactions. By calculating the total electronic energy of reactants, products, and intermediates, the feasibility and thermodynamics of reactions such as electrophilic substitution or functional group modification can be predicted. The electron-donating nature of the methoxy group is known to activate the indole nucleus, and DFT can quantify this effect on reaction barriers. nih.gov

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts the 3D structure, including the planarity of the indole ring and the orientation of the phenyl groups.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations.Allows for the theoretical prediction of the IR and Raman spectra, aiding in experimental characterization. researchgate.net
Reaction Energetics The energy changes (enthalpy, Gibbs free energy) that occur during a chemical reaction.Helps predict whether a potential synthetic route is thermodynamically favorable.

Understanding how a reaction proceeds from reactants to products requires the study of its mechanism, including the high-energy transition states that connect them. Computational chemistry is an indispensable tool for mapping these reaction pathways. rsc.orgresearchgate.net For indole derivatives, this includes modeling complex multi-step syntheses like the Fischer indole synthesis or subsequent functionalization reactions. smolecule.com

By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which is the primary determinant of the reaction rate. mdpi.com For this compound, this could involve modeling its formation or its participation in further reactions. Such studies reveal whether a reaction is likely to be concerted (a single step) or stepwise and can explain observed regioselectivity and stereoselectivity. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, particularly the rotation of the two phenyl groups at positions 2 and 3. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The Automated Topology Builder (ATB) is one resource that can help generate these force fields for novel molecules like indole derivatives.

MD simulations are also vital for studying intermolecular interactions in condensed phases, such as how the molecule interacts with solvent or with other molecules in a crystal lattice. These simulations can provide insights into properties like solubility and crystal packing, which are crucial for material science applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is a cornerstone of rational drug design.

To develop a QSAR model for analogs of this compound, one would first synthesize a library of related derivatives with varied substituents. The biological activity of these compounds would be measured, and a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a mathematical model that relates the descriptors to the activity. nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency. nih.gov

In Silico Predictions of Molecular Interactions (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the binding of a small molecule ligand to the active site of a target protein. nih.govresearchgate.net

In a typical docking study involving this compound, the 3D structure of the molecule would be placed into the binding site of a protein of interest. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals or pi-stacking interactions, that stabilize the complex. nih.govugm.ac.id Docking studies on various indole derivatives have shown their potential to bind to a range of biological targets, suggesting that this compound could be investigated as a potential ligand for various enzymes or receptors. nih.govnih.gov

Study CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Indole derivative 9UDP-N-acetylmuramate-l-alanine ligase-11.5 nih.gov
Indole derivative 9Human lanosterol (B1674476) 14α-demethylase-8.5 nih.gov
Triazine Derivative W62pDHFRMore negative than reference ugm.ac.id

This table presents example data from docking studies on various heterocyclic compounds to illustrate typical results. The binding energies are specific to the cited studies and compounds.

Analysis of Electronic Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of a molecule can be described by a set of calculated parameters known as electronic descriptors. These descriptors, derived from quantum mechanical calculations, are essential for understanding and predicting chemical reactivity. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govchemrxiv.org Studies on related indole and dimethoxybenzene derivatives show that substituents significantly affect these FMO energies. nih.govchemrxiv.org

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electrons in a molecule is rarely uniform. An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It highlights electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy group and the π-system of the indole ring, indicating sites prone to electrophilic attack. researchgate.netnih.gov

Electronic DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates greater electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates greater electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
MEP Molecular Electrostatic Potential.Maps the charge distribution to identify nucleophilic and electrophilic sites for reactions. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 6 Methoxy 2,3 Diphenyl 1h Indole and Analogues

Correlating Structural Modifications with Intrinsic Biological and Chemical Activities

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, and its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The specific arrangement of atoms and functional groups in 6-methoxy-2,3-diphenyl-1H-indole dictates its interactions with biological targets. The lone pair of electrons on the nitrogen atom in the indole ring contributes to a conjugated system, enhancing the molecule's stability and reactivity. nih.gov

The chemical reactivity of this compound is significantly influenced by the electron-donating methoxy (B1213986) group, which makes the indole nucleus more susceptible to electrophilic substitution reactions. smolecule.com This reactivity is a key factor in the synthesis of diverse derivatives with potentially enhanced biological activities. smolecule.com

Significance of Substituents at Specific Indole Ring Positions (C-2, C-3, C-6)

The biological profile of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. nih.gov The C-2, C-3, and C-6 positions of the this compound scaffold are particularly crucial in modulating its activity.

Elucidating the Role of the Methoxy Group at C-6 in Modulating Activity

The methoxy group at the C-6 position is a key modulator of biological activity. SAR analyses have shown that the properties and positions of substituents on the indole ring are closely linked to the anti-proliferative activity of the compounds. nih.gov Specifically, a methoxy group at the C-6 position has been found to be more favorable for anti-tumor activity compared to other substituents like fluorine, bromine, or chlorine at the same position, or a methoxy group at the C-5 position. nih.gov The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, which can be a strategic advantage in designing more potent derivatives. chim.it

Comparative Analysis of Substituent Effects Across Related Indole Analogues

To build a comprehensive understanding of SAR, it is essential to compare the effects of different substituents across a series of related indole analogues. For instance, studies on various indole derivatives have highlighted the importance of the substitution pattern for anticancer activity. The presence of halogens (F, Cl, Br) at the C-5 or C-7 positions can also influence cytotoxicity. mdpi.com

The following interactive table illustrates the impact of substituents on the anti-proliferative activity of indole derivatives against the HCT116 human colon cancer cell line, as indicated by SAR studies. nih.gov

Substituent at C-6 Relative Activity
OCH3Most Active
FLess Active than OCH3
BrLess Active than F
ClLess Active than 5-OCH3

This table is based on the reported activity sequence: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov

Strategic Design Principles for Tailoring Indole Derivatives with Desired Activity

The insights gained from SAR studies provide a rational basis for designing new indole derivatives with specific and enhanced biological activities. nih.gov Key strategies include:

Targeted Modifications: Based on SAR data, specific positions on the indole ring can be targeted for modification to improve potency and selectivity. For example, knowing that a 6-methoxy group is beneficial for anticancer activity guides the synthesis of new analogues retaining this feature while exploring other modifications. nih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties can lead to improved pharmacokinetic profiles or reduced side effects.

Fragment-Based Design: In some approaches, fragments of known active molecules can be combined to create novel derivatives. For instance, virtual screening can identify fragments that are predicted to bind to a target, which are then used as building blocks for new compounds. nih.gov

Controlling Stereochemistry: For chiral molecules, the stereochemistry can be crucial for activity. The use of specific catalysts can control the formation of a desired stereoisomer, leading to a more effective drug. rsc.org

By applying these principles, medicinal chemists can systematically optimize the structure of this compound to develop novel therapeutic agents with improved efficacy and safety profiles.

Advanced Applications in Organic Synthesis and Materials Science

Utilization of 6-Methoxy-2,3-diphenyl-1H-indole as a Precursor in Multistep Organic Synthesis

The strategic placement of substituents on the this compound scaffold makes it an excellent starting material for constructing more elaborate molecular frameworks. The methoxy (B1213986) group activates the indole (B1671886) ring, particularly influencing its susceptibility to electrophilic substitution, while the phenyl groups can be functionalized or can direct the stereochemical outcome of subsequent reactions. smolecule.comchim.it

Research has demonstrated that methoxy-activated indoles are valuable intermediates in the synthesis of complex heterocyclic systems. chim.it For instance, derivatives like dimethoxy-diphenylindoles can undergo cyclization reactions to form fused polycyclic structures. In one example, a related compound, 2,3-Diphenyl-4,6-dimethoxyindole, was reacted with N,N-dimethylarylacetamides in the presence of phosphoryl chloride to yield 7-indolyldeoxybenzoins. These intermediates were then cyclized to produce pyrroloquinolin-6-ones, a class of compounds with potential biological relevance (Scheme 1). chim.it This transformation highlights how the indole core can serve as a template for building fused ring systems.

Scheme 1: Synthesis of Pyrroloquinolin-6-ones from a Diphenyl-dimethoxyindole Precursor This is an illustrative example based on a closely related compound.

Step 1: 2,3-Diphenyl-4,6-dimethoxyindole reacts with N,N-dimethylarylacetamide.

Step 2: The resulting 7-indolyldeoxybenzoin intermediate undergoes cyclization.

Product: Formation of a fused pyrroloquinolin-6-one system.

The synthesis of such complex molecules relies on the predictable reactivity of the methoxy-activated indole precursor. chim.it The general approach often involves leveraging the nucleophilicity of the indole ring or functionalizing the attached phenyl groups to extend the molecular architecture.

Table 1: Example of a Multistep Synthesis Involving a Methoxy-Activated Indole Derivative

StepReactantsReagents/ConditionsIntermediate/ProductReference
12,3-Diphenyl-4,6-dimethoxyindole, N,N-dimethylarylacetamidePOCl₃, 70°C7-indolyldeoxybenzoin chim.it
27-indolyldeoxybenzoinN,N-dimethylformamide dimethyl acetal, THF, 160°CPyrroloquinolin-6-one chim.it

This interactive table summarizes a synthetic pathway starting from a diphenyl-dimethoxyindole.

Development of Indole-Based Scaffolds for Combinatorial Chemical Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds, or "libraries," for biological screening. mdpi.comnih.gov The indole scaffold is a major target for the construction of these small-molecule libraries due to its chemical tractability and biological relevance. mdpi.comresearchgate.net The indole ring possesses multiple reactive sites (N1, C2, C3, and positions on the benzene (B151609) ring) that can be readily modified to introduce molecular diversity. nih.govnih.gov

The development of indole-based libraries often employs strategies like divergent synthesis, where a common intermediate is used to generate a wide array of structurally distinct molecules. mdpi.com For example, complex indole alkaloids can be chemically modified through ring-distortion pathways to create new, natural product-like scaffolds. mdpi.com Simpler indole cores can also be systematically functionalized. A study by Nettekoven described the synthesis of two distinct indole derivative libraries from a common set of intermediates, showcasing the scaffold's versatility. nih.gov By treating intermediates with either bases or acid chlorides, two different classes of substituted indoles were produced, which were then purified for further use. nih.gov

Table 2: Diversification Strategies for Indole-Based Combinatorial Libraries

StrategyDescriptionExampleReference
Ring-Distortion Synthesis A complex indole alkaloid (e.g., yohimbine) is subjected to ring cleavage, rearrangement, and fusion reactions to generate novel core scaffolds.Generation of over seventy new compounds from yohimbine (B192690) for anti-plasmodial screening. mdpi.com
Positional Functionalization A simple indole core is functionalized at various positions (e.g., N1, C2, C3) using different reaction partners.Reaction of indole intermediates with a variety of acid chlorides to produce a library of novel N-acylated indole derivatives. nih.gov
Fluorous Traceless Synthesis An indole-containing starting material is tagged with a fluorous moiety to facilitate purification during a multi-step synthesis, with the tag being removed in the final step.Synthesis of hydantoin (B18101) ring-fused tetrahydro-β-carbolines starting from L-tryptophan. acs.org

This interactive table outlines different approaches to creating diverse chemical libraries from indole scaffolds.

Integration of Indole Derivatives into Functional Materials (e.g., Organic Semiconductors, Optoelectronic Dyes)

The unique electronic properties of the indole ring system, characterized by its π-conjugated structure, make it an attractive component for functional organic materials. researchgate.net Indole derivatives are increasingly being explored for applications in organic electronics, such as organic semiconductors and dyes for optoelectronic devices. smolecule.comrsc.orgicrc.ac.ir

In the field of organic semiconductors, chemical design allows for the fine-tuning of the optoelectronic properties of indole-based molecules. rsc.org For instance, indigo, a classic dye containing two indole-like units, has been systematically modified to create a range of materials for organic field-effect transistors (OFETs). By introducing electron-withdrawing groups, researchers can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can improve the ambient stability of n-type semiconductor performance. rsc.org

Indole derivatives are also prominent in the design of metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net These dyes typically follow a Donor-π-linker-Acceptor (D-π-A) architecture. The indole moiety can act as a potent electron donor or as part of the π-conjugated bridge, facilitating intramolecular charge transfer upon photoexcitation—a critical process for efficient solar energy conversion. researchgate.netmdpi.com Researchers have prepared indole-based dyes where triphenylamine (B166846) or carbazole (B46965) units act as electron donors, demonstrating good photon-to-electron conversion efficiencies in DSSCs. researchgate.net

Table 3: Performance of Indole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

Dye Structure ComponentRole in D-π-A SystemAchieved Power Conversion Efficiency (η)Reference
Indole with TriphenylamineDonor/π-LinkerUp to 7.2% researchgate.net
Indole with CarbazoleDonor/π-LinkerGood performance, specific η comparable to similar dyes. researchgate.net
Phenothiazine (Indoline-based)DonorUsed in dyes for efficient DSSCs. icrc.ac.ir

This interactive table showcases the efficiency of various indole-derived dyes in solar cell applications.

Catalytic Applications of Indole Derivatives in Organic Transformations

While much research focuses on the synthesis of indoles using metal catalysts, an emerging area of interest is the use of indole derivatives themselves as key components of catalytic systems. dergipark.org.trresearchgate.net Axially chiral indole- and indoline-based frameworks are particularly valuable as they can serve as chiral ligands in asymmetric catalysis, a field dedicated to synthesizing single-enantiomer products. nih.gov

The construction of these axially chiral biaryls is challenging but highly rewarding, as they are core units in many chiral ligands and bioactive compounds. nih.gov Recent work has demonstrated the enantioselective synthesis of C7-indoline and C7-indole biaryl atropisomers (molecules with hindered rotation around a single bond) using chiral rhodium complexes. While this example uses a metal to create the chiral indole ligand, it underscores the value of the resulting indole-based framework for potential catalytic applications. Once synthesized, such chiral indole scaffolds can be employed to direct the stereochemical outcome of other reactions. The indole's rigid structure and the specific spatial arrangement of its substituents are crucial for inducing enantioselectivity. nih.gov

The application of indole derivatives in organocatalysis, where the catalyst is a small organic molecule, is also a growing field. The indole's N-H group can act as a hydrogen bond donor, and the ring system can engage in π-stacking interactions, both of which are key mechanisms in organocatalytic transformations. nih.govdergipark.org.tr

Table 4: Indole Derivatives in Catalysis

Indole Derivative TypeCatalytic Application AreaMechanism of ActionReference
Axially Chiral Indole Biaryls Asymmetric Catalysis (as Chiral Ligands)The defined 3D structure of the chiral ligand coordinates to a metal center, creating a chiral environment that directs an enantioselective transformation. nih.gov
Simple Indoles Organocatalysis (e.g., multicomponent reactions)The indole N-H can act as a hydrogen-bond donor to activate substrates. The aromatic system can participate in stabilizing π-π interactions. nih.govdergipark.org.tr

This interactive table summarizes the roles of indole derivatives in different catalytic contexts.

Mechanistic Investigations of Biological and Biochemical Interactions of 6 Methoxy 2,3 Diphenyl 1h Indole

Elucidation of Molecular Targets and Specific Binding Mechanisms

The interaction of a compound with specific molecular targets is fundamental to its biological activity. For 6-Methoxy-2,3-diphenyl-1H-indole, the elucidation of these targets and binding mechanisms is an ongoing area of research.

Characterization of Receptor Binding and Modulation by Indole (B1671886) Derivatives

While direct receptor binding data for this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, a series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been investigated as analogues of melatonin (B1676174), a neurohormone that binds to specific G-protein coupled receptors (GPCRs). nih.gov

In these studies, the 6-methoxyindole (B132359) core was found to be a crucial element for melatonin receptor affinity. Notably, the introduction of a phenyl group at the C-2 position of the indole nucleus, a feature present in this compound, resulted in a significant enhancement of binding affinity, reaching the picomolar range for some analogues. nih.gov These findings suggest that this compound may also interact with melatonin receptors, potentially acting as a modulator of their activity. The table below summarizes the binding affinities of some of these related indole derivatives.

Compound IDC-2 SubstituentMelatonin Receptor Affinity (Ki, nM)Activity
2b Phenyl0.045Full Agonist
2c Br0.028Full Agonist
2d COOCH30.087Full Agonist
2a H1.2Full Agonist
Melatonin -0.8-
Data from a study on 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives. nih.gov

Analysis of Enzyme Inhibition and Activation Mechanisms

The indole nucleus is a common scaffold in many enzyme inhibitors. While specific enzyme inhibition data for this compound is limited, the broader class of indole derivatives has been shown to inhibit various enzymes involved in disease processes. For example, some indole derivatives exhibit antitumor activity, which may be linked to the inhibition of enzymes crucial for cancer cell proliferation. smolecule.com Further research is needed to identify the specific enzymes that may be targeted by this compound and to characterize the mechanisms of inhibition or activation.

Influence on Cellular and Subcellular Biochemical Pathways

The biological effects of a compound are often mediated through its influence on complex cellular and subcellular biochemical pathways.

Regulation of Cell Signaling Cascades by Indole Scaffolds

Indole alkaloids have been reported to modulate various signaling pathways, including those involved in cancer. samipubco.com For instance, some indole derivatives have demonstrated the ability to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The antitumor potential of certain indole compounds may stem from their ability to interfere with such signaling cascades. However, specific studies detailing the effect of this compound on these pathways are yet to be published.

Impact on Gene Expression and Cellular Metabolic Processes

The impact of this compound on gene expression and cellular metabolism is another area requiring further investigation. It is plausible that, like other bioactive molecules, this compound could alter the expression of genes involved in inflammation, cell cycle regulation, or metabolic pathways. Comprehensive gene expression profiling studies would be necessary to elucidate these effects.

Interplay with Microbial Systems and Mechanisms of Chemical Communication

The antimicrobial potential of indole derivatives is a significant area of research. This includes direct antimicrobial activity as well as the disruption of bacterial communication systems.

Recent studies have highlighted the antimicrobial and antitumor activities of new heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole. samipubco.comresearchgate.net Some of these derivatives have shown promising activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range. researchgate.net While these compounds are not identical to this compound, the shared dimethoxy-indole core suggests that our target compound may also possess similar cytotoxic activities. The table below presents the IC50 values of some of these related compounds against MCF-7 cells.

Compound IDDescriptionIC50 (µg/mL) against MCF-7
R3 Diazetidine-2-thione derivative31.06
R6 Hydrazine derivative42.11
R9 Hydroxylamine derivative51.23
R11 Thiourea derivative38.54
Data from a study on new 4,6-dimethoxy-1H-indole derivatives. researchgate.net

Furthermore, the interference with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, is an attractive strategy for developing novel antimicrobial agents. frontiersin.orgnih.gov Phenolic derivatives, which share structural similarities with the diphenyl-substituted indole, have been identified as inhibitors of QS in the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.org These inhibitors can reduce the production of virulence factors and biofilm formation. Given the structural features of this compound, it is conceivable that it could also interfere with bacterial QS systems. However, direct experimental evidence for this is currently lacking.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Methoxy-2,3-diphenyl-1H-indole, and how can side-product formation be minimized?

  • Methodological Answer : Optimize reaction parameters such as temperature control (e.g., maintaining ≤30°C during reagent addition to prevent exothermic side reactions), solvent choice (e.g., ethylene glycol dimethyl ether for improved solubility), and stoichiometric ratios of intermediates like N-methoxyindole derivatives. Post-reaction purification via column chromatography or recrystallization in mixed solvents (e.g., acetonitrile/methanol) can isolate the target compound with ≥65% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and aromatic proton environments. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry. For example, dihedral angles between indole and phenyl rings (e.g., 64.48° in analogous structures) can be determined via single-crystal studies .

Q. How can HPLC be applied to monitor reaction progress and purity assessment?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (254 nm). Use a gradient elution (e.g., 12% to 100% EtOAc/hexanes) to track intermediates and quantify purity (>99% achievable via optimized protocols) .

Advanced Research Questions

Q. How do SHELXL and OLEX2 address ambiguities in X-ray diffraction data for this compound?

  • Methodological Answer : SHELXL refines high-resolution data by adjusting anisotropic displacement parameters and handling twinning, while OLEX2 integrates visualization tools to validate hydrogen bonding (e.g., weak C–H⋯π interactions). For low-resolution data, iterative refinement cycles with restraints on bond lengths/angles improve reliability .

Q. What strategies resolve contradictions between NMR and crystallographic data for substituted indoles?

  • Methodological Answer : Cross-validate dynamic (NMR) and static (X-ray) structural data. For example, if NMR suggests rotational freedom in phenyl groups but crystallography shows a fixed dihedral angle, perform variable-temperature NMR to assess conformational flexibility. Computational modeling (DFT) can reconcile discrepancies .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Methodological Answer : Use directing groups (e.g., methoxy at C6) to control substitution sites. For nitration or halogenation, employ Lewis acids (BF3_3-etherate) to stabilize transition states. Monitor reaction intermediates via LC-MS to identify competing pathways .

Q. What computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess binding affinity to targets like kinases or GPCRs. Validate predictions via in vitro assays (e.g., IC50_{50} measurements against cancer cell lines) .

Data Interpretation and Optimization

Q. How to analyze conflicting spectral data (e.g., unexpected NOEs in NMR or anomalous thermal parameters in XRD)?

  • Methodological Answer : For anomalous NOEs, re-examine spin systems via 2D COSY/NOESY. In XRD, check for disorder using SHELXL’s PART instruction and refine occupancy ratios. Cross-reference with IR/Raman to confirm functional group assignments .

Q. What purification techniques are optimal for removing by-products in indole synthesis?

  • Methodological Answer : Use tandem flash chromatography (silica gel, hexanes/EtOAc gradient) followed by recrystallization. For polar by-products, consider ion-exchange resins or preparative TLC with fluorescent indicators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.